molecular formula C12H17NO4 B1465479 Methyl 3-amino-2-(3,5-dimethoxyphenyl)propanoate CAS No. 1211513-34-6

Methyl 3-amino-2-(3,5-dimethoxyphenyl)propanoate

Cat. No.: B1465479
CAS No.: 1211513-34-6
M. Wt: 239.27 g/mol
InChI Key: VEBDCXBTLMHXJS-UHFFFAOYSA-N
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Description

Methyl 3-amino-2-(3,5-dimethoxyphenyl)propanoate is an organic compound with the molecular formula C12H17NO4 It is a derivative of propanoic acid and features a 3,5-dimethoxyphenyl group attached to the second carbon of the propanoate chain, with an amino group on the third carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-amino-2-(3,5-dimethoxyphenyl)propanoate typically involves the reaction of 3,5-dimethoxybenzaldehyde with nitromethane to form a nitrostyrene intermediate. This intermediate is then reduced to the corresponding amine using a reducing agent such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation. The final step involves esterification with methanol in the presence of an acid catalyst to yield the desired compound .

Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), halogenation with bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products:

  • Oxidation can yield nitroso or nitro derivatives.
  • Reduction can yield the corresponding alcohol.
  • Substitution reactions can yield various substituted aromatic compounds depending on the reagent used.

Scientific Research Applications

Methyl 3-amino-2-(3,5-dimethoxyphenyl)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-amino-2-(3,5-dimethoxyphenyl)propanoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the amino group and the aromatic ring allows for interactions with various molecular targets through hydrogen bonding, π-π interactions, and hydrophobic effects .

Comparison with Similar Compounds

    Methyl 3-amino-3-(3,5-dimethoxyphenyl)propanoate: Similar structure but with a different substitution pattern on the propanoate chain.

    Methyl 3-amino-2-(4-methoxyphenyl)propanoate: Similar structure but with a different substitution pattern on the aromatic ring.

    Methyl 3-amino-2-(3,4-dimethoxyphenyl)propanoate: Similar structure but with different positions of the methoxy groups on the aromatic ring.

Uniqueness: Methyl 3-amino-2-(3,5-dimethoxyphenyl)propanoate is unique due to the specific positioning of the methoxy groups on the aromatic ring, which can influence its reactivity and interactions with biological targets. This unique structure may confer distinct biological activities and chemical properties compared to its analogs .

Properties

IUPAC Name

methyl 3-amino-2-(3,5-dimethoxyphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4/c1-15-9-4-8(5-10(6-9)16-2)11(7-13)12(14)17-3/h4-6,11H,7,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEBDCXBTLMHXJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(CN)C(=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501227634
Record name Methyl α-(aminomethyl)-3,5-dimethoxybenzeneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501227634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211513-34-6
Record name Methyl α-(aminomethyl)-3,5-dimethoxybenzeneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1211513-34-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl α-(aminomethyl)-3,5-dimethoxybenzeneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501227634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 3-amino-2-(3,5-dimethoxyphenyl)propanoate
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Methyl 3-amino-2-(3,5-dimethoxyphenyl)propanoate
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Methyl 3-amino-2-(3,5-dimethoxyphenyl)propanoate
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Methyl 3-amino-2-(3,5-dimethoxyphenyl)propanoate
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Methyl 3-amino-2-(3,5-dimethoxyphenyl)propanoate
Reactant of Route 6
Methyl 3-amino-2-(3,5-dimethoxyphenyl)propanoate

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